

physical and chemical properties of 8-quinolinecarboxylic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 8-Quinolinecarboxylic acid

Cat. No.: B189445

[Get Quote](#)

An In-depth Technical Guide to 8-Quinolinecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical and chemical properties of **8-quinolinecarboxylic acid**, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The information is presented to support research and development activities, with a focus on quantitative data, experimental reproducibility, and an understanding of its chemical behavior.

Core Properties of 8-Quinolinecarboxylic Acid

8-Quinolinecarboxylic acid (8-QCA) is an aromatic organic compound with the chemical formula $C_{10}H_7NO_2$. It consists of a quinoline bicyclic structure substituted with a carboxylic acid group at the 8-position. This arrangement imparts specific chemical characteristics, including its acidic nature and its ability to act as a bidentate ligand in coordination chemistry.

The fundamental physicochemical properties of **8-quinolinecarboxylic acid** are summarized in the table below. These values are critical for experimental design, including reaction setup, solvent selection, and purification strategies.

Property	Value	Citations
IUPAC Name	Quinoline-8-carboxylic acid	[1]
CAS Number	86-59-9	[1]
Molecular Formula	C ₁₀ H ₇ NO ₂	[1]
Molar Mass	173.17 g/mol	[1]
Appearance	Light brown crystalline powder	
Melting Point	183-185 °C (lit.)	
Boiling Point	~303.81 °C to 386.5 °C (estimates vary)	
Density	~1.24 to 1.3 g/cm ³ (rough estimates)	
pKa	1.82 (at 25 °C)	
Water Solubility	Insoluble	
Solubility	Soluble in organic solvents like DMSO	

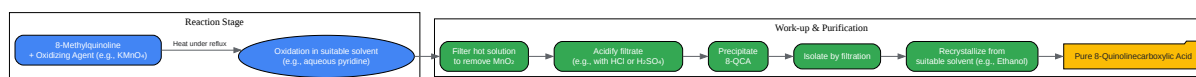
Spectroscopic analysis is essential for the structural confirmation and purity assessment of **8-quinolinecarboxylic acid**. The following table outlines the expected characteristic signals in common spectroscopic techniques.

Spectroscopy	Characteristic Signals
^1H NMR	Signals corresponding to the aromatic protons on the quinoline ring system and a characteristic downfield signal for the carboxylic acid proton (often >10 ppm, broad), which is solvent and concentration-dependent.
^{13}C NMR	Resonances for the ten carbon atoms, including a signal for the carboxyl carbon typically in the 165-185 ppm range. Aromatic carbons appear in the ~ 115 -150 ppm region.
IR Spectroscopy	A very broad O-H stretching band from ~ 2500 - 3300 cm^{-1} . A strong C=O stretching band around 1680 - 1710 cm^{-1} (lower frequency due to conjugation with the aromatic ring). C-O stretching and O-H bending peaks are also present in the fingerprint region. [2] [3] [4]
Mass Spectrometry	A molecular ion peak (M^+) corresponding to its molar mass (173.17 m/z).

Experimental Protocols

Reproducibility is a cornerstone of scientific research. This section details generalized, standard protocols for the synthesis of **8-quinolinecarboxylic acid** and the determination of its key physical properties.

A common laboratory-scale synthesis involves the oxidation of 8-methylquinoline. The following workflow outlines the key steps in this process.



[Click to download full resolution via product page](#)

General workflow for the synthesis of **8-quinolinecarboxylic acid**.

Methodology:

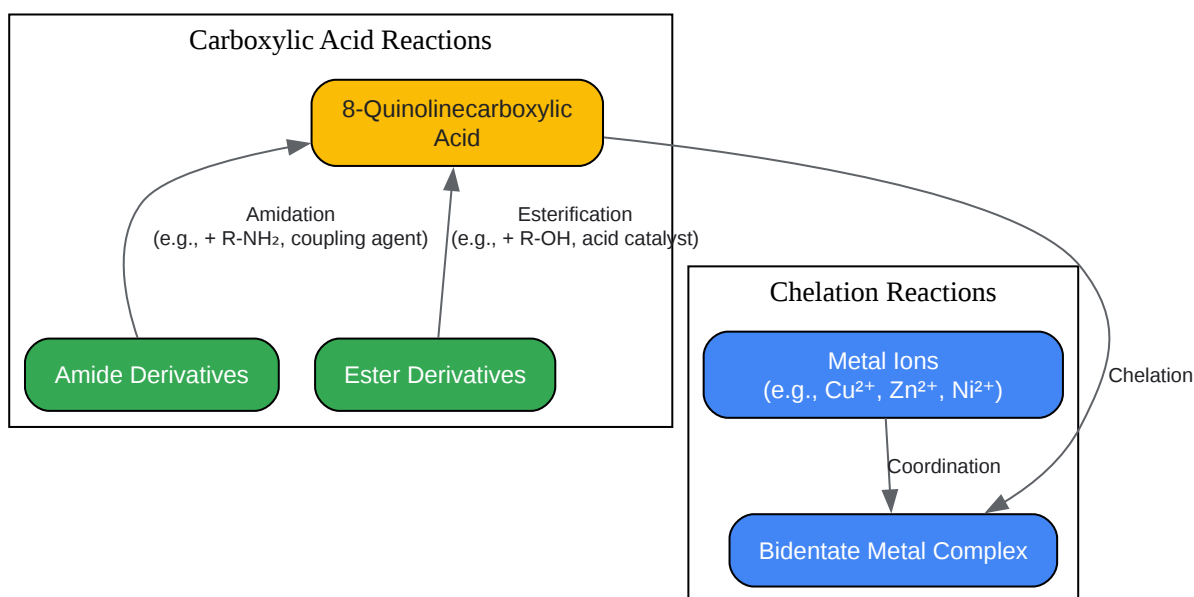
- **Oxidation:** 8-Methylquinoline is dissolved in a suitable solvent (e.g., aqueous pyridine). An oxidizing agent, such as potassium permanganate (KMnO₄), is added portion-wise. The mixture is heated under reflux until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
- **Work-up:** The hot reaction mixture is filtered to remove the manganese dioxide (MnO₂) byproduct.
- **Precipitation:** The filtrate is cooled and then acidified with a mineral acid (e.g., HCl). This protonates the carboxylate, causing the less soluble **8-quinolinecarboxylic acid** to precipitate out of the solution.
- **Isolation and Purification:** The crude product is collected by filtration, washed with cold water, and then purified by recrystallization from an appropriate solvent, such as ethanol, to yield the final product.
- **Melting Point:** The melting point is determined using the capillary method.^[5] A small amount of the finely powdered, dry sample is packed into a thin-walled capillary tube.^[5] The tube is placed in a calibrated melting point apparatus, and the temperature is increased at a slow, controlled rate (e.g., 1-2 °C/min). The temperature range from the first appearance of liquid (initial melting point) to the complete liquefaction of the sample (final melting point) is recorded.^[6] A sharp melting range (0.5-1.0°C) is indicative of high purity.^[7]

- **pKa Determination:** The acid dissociation constant (pKa) can be determined by potentiometric titration.[8] A precisely weighed sample of **8-quinolinecarboxylic acid** is dissolved in a suitable solvent (often an aqueous-organic mixture due to its low water solubility).[9] The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH is monitored with a calibrated pH meter.[8] The pKa is the pH at the half-equivalence point of the titration curve.[8]
- **Spectroscopic Analysis:**
 - **NMR Spectroscopy:** For ^1H and ^{13}C NMR, 5-25 mg of the sample is dissolved in ~0.6-0.7 mL of a deuterated solvent (e.g., DMSO- d_6 , CDCl_3).[10] The solution must be filtered into the NMR tube to remove any particulate matter, which can degrade spectral quality.[11] An internal standard like tetramethylsilane (TMS) is used for chemical shift referencing.
 - **IR Spectroscopy:** For solid samples, an IR spectrum can be obtained by preparing a KBr pellet or as a mull (e.g., with Nujol).[8] In the KBr method, a small amount of the sample is finely ground with dry potassium bromide and pressed into a transparent disk. For the mull method, the sample is ground with a drop of mulling agent to form a paste, which is then spread between two salt plates (e.g., NaCl).[8]

Chemical Reactivity and Applications

The chemical reactivity of **8-quinolinecarboxylic acid** is dominated by its carboxylic acid group and the nitrogen atom of the quinoline ring. This structure allows it to participate in a variety of reactions, making it a valuable building block in synthesis.

The primary utility of 8-QCA in further synthesis is its function as a bidentate ligand, chelating with metal ions through the quinoline nitrogen and the carboxylate oxygen. It also undergoes typical carboxylic acid reactions.



[Click to download full resolution via product page](#)

Key chemical reactions involving **8-quinolinecarboxylic acid**.

- **Metal Chelation:** 8-QCA acts as a strong chelating agent for a variety of metal ions.[12][13][14] This property is exploited in the synthesis of metal-organic frameworks (MOFs), catalysts, and compounds with specific electronic or biological properties.[15]
- **Amide and Ester Formation:** The carboxylic acid group can be converted to amides or esters through standard synthetic methods, allowing for the covalent linkage of 8-QCA to other molecules to create more complex derivatives for applications such as drug development.[16]

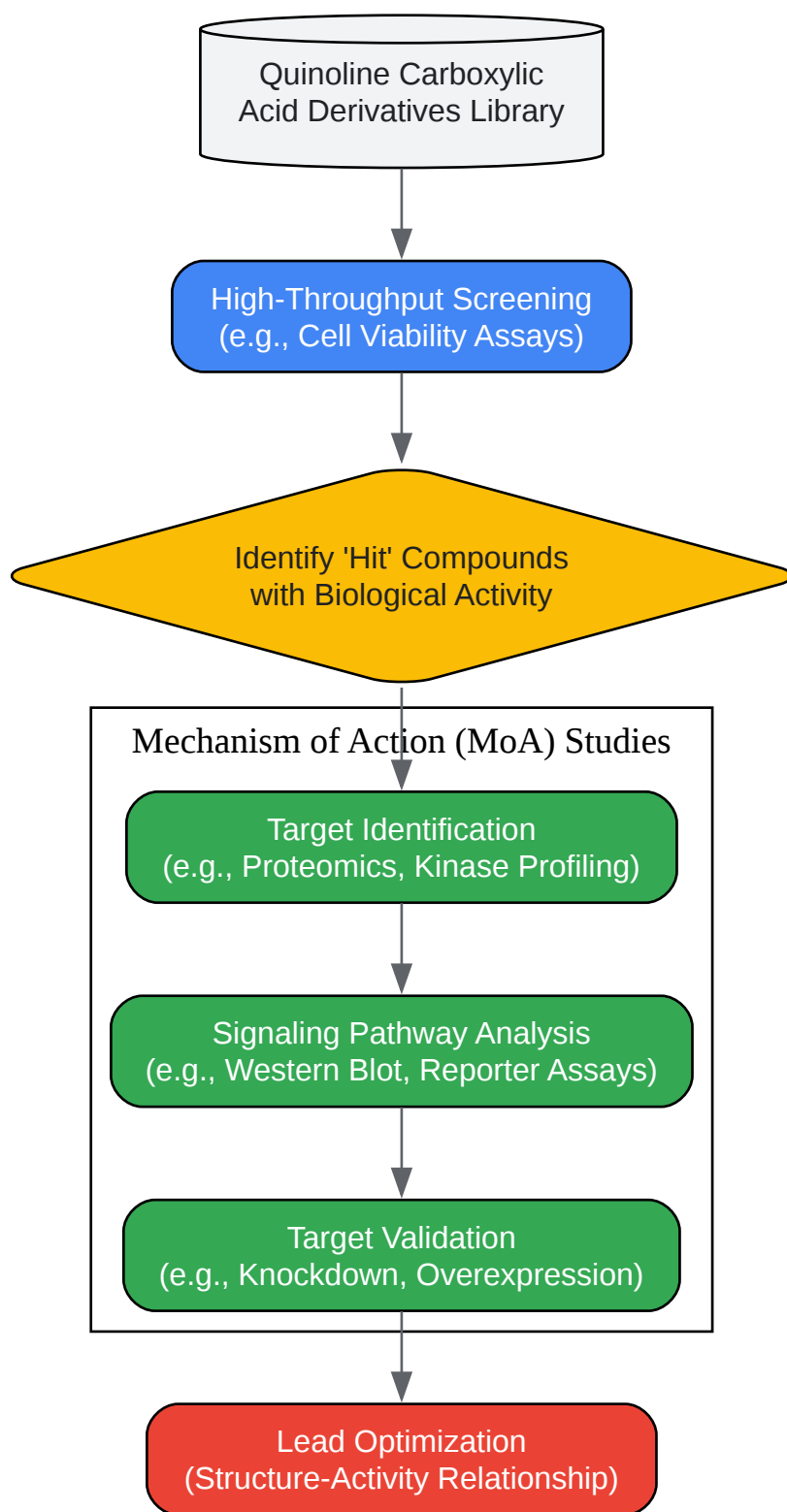
The quinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs.[17][18][19] Derivatives of quinoline carboxylic acids are actively investigated for a range of therapeutic applications.

- **Anticancer and Anti-inflammatory Activity:** Various quinoline derivatives have demonstrated potential as anticancer and anti-inflammatory agents.[18][20][21] Their mechanisms often

involve the inhibition of key signaling pathways that drive tumor growth or inflammation.[17]
[18][22]

- Antimicrobial Agents: The quinoline core is central to many antibacterial and antimalarial drugs.[23][24][25] Research continues to explore new derivatives to combat drug resistance.
[25]
- Enzyme Inhibition: Certain quinoline derivatives have been shown to inhibit enzymes involved in neurological disorders, highlighting their potential in this therapeutic area.[18]

The development pipeline for such compounds involves a logical progression from initial screening to target identification and validation.



[Click to download full resolution via product page](#)

Logical workflow for investigating the biological activity of quinoline derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 8-Quinolinedicarboxylic acid | C₁₀H₇NO₂ | CID 66582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. echemi.com [echemi.com]
- 5. thinksrs.com [thinksrs.com]
- 6. westlab.com [westlab.com]
- 7. SSERC | Melting point determination [sserc.org.uk]
- 8. web.williams.edu [web.williams.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. research.reading.ac.uk [research.reading.ac.uk]
- 11. ucl.ac.uk [ucl.ac.uk]
- 12. repository.uncw.edu [repository.uncw.edu]
- 13. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]
- 15. benchchem.com [benchchem.com]
- 16. ajchem-a.com [ajchem-a.com]
- 17. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 18. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 20. Recent Progress in the Development of Quinoline Derivatives for the Exploitation of Anti-Cancer Agents [pubmed.ncbi.nlm.nih.gov]
- 21. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. derpharmachemica.com [derpharmachemica.com]
- To cite this document: BenchChem. [physical and chemical properties of 8-quinolinecarboxylic acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b189445#physical-and-chemical-properties-of-8-quinolinecarboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com